molecular formula C3HClN2O3 B13021740 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid

4-Chloro-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B13021740
M. Wt: 148.50 g/mol
InChI Key: VWUOZGGKWACSEH-UHFFFAOYSA-N
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Description

4-Chloro-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, with a chlorine atom and a carboxylic acid group attached to the ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents like carbonyl diimidazole (CDI) in toluene . The reaction conditions often involve refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-1,2,5-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Its chlorine and carboxylic acid groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C3HClN2O3

Molecular Weight

148.50 g/mol

IUPAC Name

4-chloro-1,2,5-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C3HClN2O3/c4-2-1(3(7)8)5-9-6-2/h(H,7,8)

InChI Key

VWUOZGGKWACSEH-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1Cl)C(=O)O

Origin of Product

United States

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